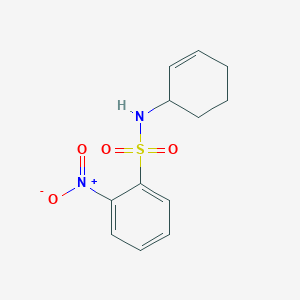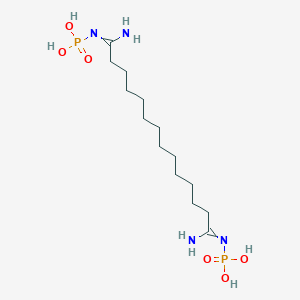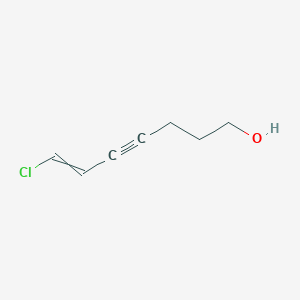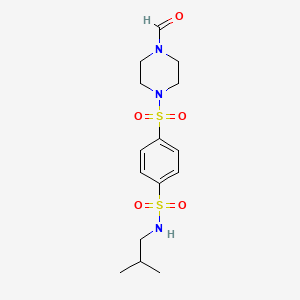![molecular formula C10H14N2O B12600819 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine CAS No. 908247-64-3](/img/structure/B12600819.png)
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and acetone in the presence of an acid catalyst to form the desired benzoxazine ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of insulin release and as a vascular smooth muscle relaxant.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making them suitable for advanced materials applications.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
作用機序
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to act as a calcium entry blocker in vascular smooth muscle cells, leading to muscle relaxation . The compound may also interact with potassium channels in pancreatic β-cells, influencing insulin release .
類似化合物との比較
Similar Compounds
2,2-Dimethylchromans: These compounds are structurally similar but differ in their biological activity.
Benzoxazepines: These compounds have a similar ring structure but with an additional carbon atom, leading to different chemical and biological properties.
Uniqueness
Its ability to act as a calcium entry blocker and its structural versatility make it a valuable compound for further research and development .
特性
CAS番号 |
908247-64-3 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazin-7-amine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6,11H2,1-2H3 |
InChIキー |
JHYQLUYATPQPGT-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C(O1)C=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
